molecular formula C8H14N2O B13047409 1-(3-methylbutyl)-1H-pyrazol-5-ol

1-(3-methylbutyl)-1H-pyrazol-5-ol

Cat. No.: B13047409
M. Wt: 154.21 g/mol
InChI Key: AONKBQZSTLGVOV-UHFFFAOYSA-N
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Description

1-(3-methylbutyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-methylbutyl)-1H-pyrazol-5-ol can be synthesized through a multi-step process. One common method involves the condensation of 3-methylbutylamine with 1,3-diketones followed by cyclization to form the pyrazole ring. The reaction typically requires a catalyst such as acetic acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Alkylated pyrazoles.

Scientific Research Applications

1-(3-methylbutyl)-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methylbutyl)-1H-pyrazol-5-ol is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Unlike simple alcohols or esters, this compound can participate in a wider range of chemical reactions and has more diverse applications in scientific research .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(3-methylbutyl)-1H-pyrazol-3-one

InChI

InChI=1S/C8H14N2O/c1-7(2)4-6-10-8(11)3-5-9-10/h3,5,7,9H,4,6H2,1-2H3

InChI Key

AONKBQZSTLGVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C=CN1

Origin of Product

United States

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